molecular formula C9H10FNO B11951155 3-(3-Fluorophenyl)oxetan-3-amine

3-(3-Fluorophenyl)oxetan-3-amine

Cat. No.: B11951155
M. Wt: 167.18 g/mol
InChI Key: PSDJGNPRMMIFOB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxetan-3-amine is a chemical compound with the molecular formula C9H10FNO. It features an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group attached to the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization can be achieved through C-O bond formation using intramolecular etherification or epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted fluorophenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(3-Fluorophenyl)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)oxetan-3-amine
  • 3-Oximinooxetane
  • 3-Nitrooxetane
  • 3,3-Dinitrooxetane
  • 3-Aminooxetane

Uniqueness

3-(3-Fluorophenyl)oxetan-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-(3-fluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2

InChI Key

PSDJGNPRMMIFOB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)F)N

Origin of Product

United States

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